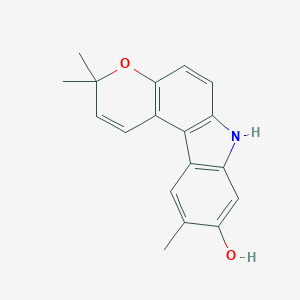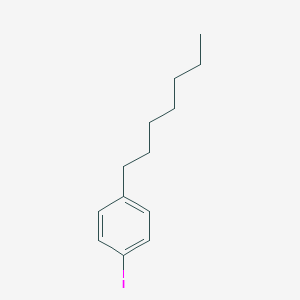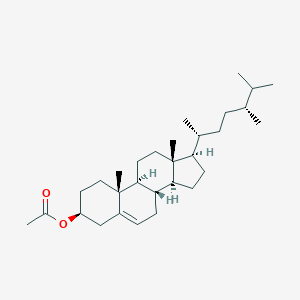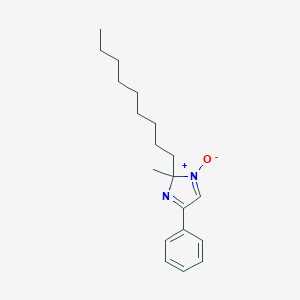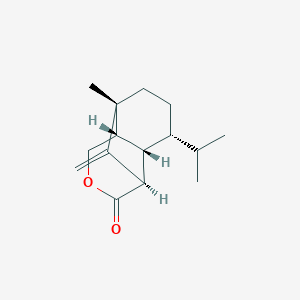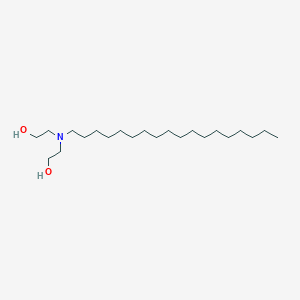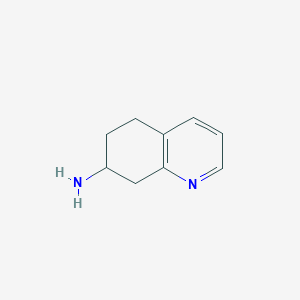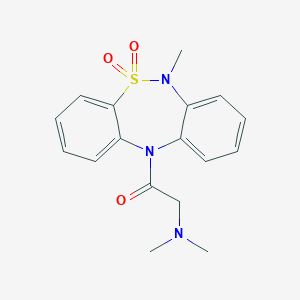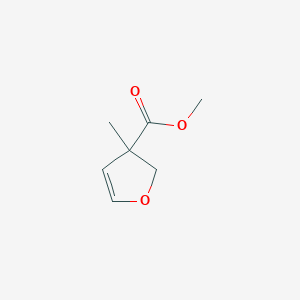
Methyl 3-methyl-2,3-dihydro-3-furancarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-2,3-dihydro-3-furancarboxylate is a chemical compound that belongs to the family of furan derivatives. It is commonly used in the pharmaceutical industry for the synthesis of various bioactive compounds. Methyl 3-methyl-2,3-dihydro-3-furancarboxylate has been found to exhibit several biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of methyl 3-methyl-2,3-dihydro-3-furancarboxylate is not completely understood. However, it has been suggested that its biological activities are due to its ability to scavenge free radicals, inhibit inflammation, and induce apoptosis in cancer cells. Methyl 3-methyl-2,3-dihydro-3-furancarboxylate has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
Methyl 3-methyl-2,3-dihydro-3-furancarboxylate has been found to exhibit several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation products in cells. It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase. Methyl 3-methyl-2,3-dihydro-3-furancarboxylate has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-methyl-2,3-dihydro-3-furancarboxylate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, methyl 3-methyl-2,3-dihydro-3-furancarboxylate has some limitations. It is not very soluble in water, which may limit its use in aqueous-based experiments. In addition, it may exhibit low bioavailability and poor pharmacokinetic properties, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on methyl 3-methyl-2,3-dihydro-3-furancarboxylate. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, particularly its interaction with cellular signaling pathways. Furthermore, the development of new synthetic methods for the preparation of methyl 3-methyl-2,3-dihydro-3-furancarboxylate and its derivatives may lead to the discovery of new bioactive compounds with improved properties.
Méthodes De Synthèse
Methyl 3-methyl-2,3-dihydro-3-furancarboxylate can be synthesized by the reaction of 3-methylfuran-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the esterification of the carboxylic acid group with methanol to form methyl 3-methylfuran-2-carboxylate, which is then hydrogenated in the presence of a palladium catalyst to yield methyl 3-methyl-2,3-dihydro-3-furancarboxylate.
Applications De Recherche Scientifique
Methyl 3-methyl-2,3-dihydro-3-furancarboxylate has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been shown to possess neuroprotective, antidiabetic, and antimicrobial activities. Methyl 3-methyl-2,3-dihydro-3-furancarboxylate has also been used as a building block for the synthesis of various bioactive compounds such as flavonoids, alkaloids, and steroids.
Propriétés
Numéro CAS |
134936-47-3 |
|---|---|
Nom du produit |
Methyl 3-methyl-2,3-dihydro-3-furancarboxylate |
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
methyl 3-methyl-2H-furan-3-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-7(6(8)9-2)3-4-10-5-7/h3-4H,5H2,1-2H3 |
Clé InChI |
RMSKSPKKTGFIEB-UHFFFAOYSA-N |
SMILES |
CC1(COC=C1)C(=O)OC |
SMILES canonique |
CC1(COC=C1)C(=O)OC |
Synonymes |
3-Furancarboxylicacid,2,3-dihydro-3-methyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



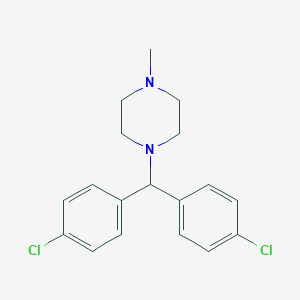
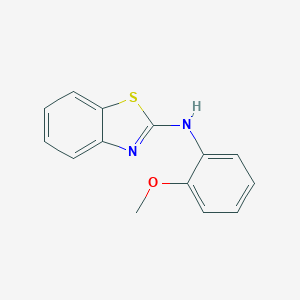
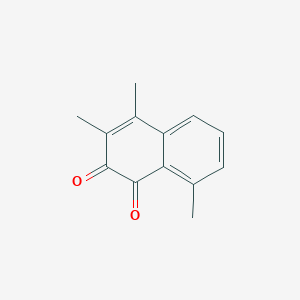
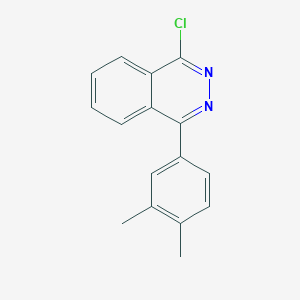
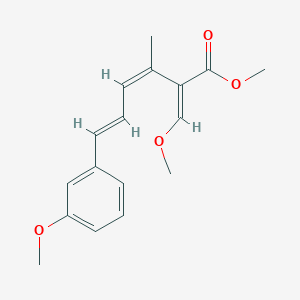
![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)
